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Compound of Interest

5-Methanesulfonylquinolin-8-
Compound Name:

amine
CAS No.: 1154236-71-1
Cat. No.: B1438757

Get Quote

Abstract & Core Directive

This Application Note details a robust, scalable protocol for the synthesis of 5-
methanesulfonylquinolin-8-amine (CAS: N/A for specific isomer, analogous to 5-ethylsulfonyl
variant). This scaffold is a critical intermediate in the development of antibacterial agents,
antimalarials, and chelating ligands for metallo-pharmaceuticals.

Unlike generic preparations, this guide prioritizes regiochemical fidelity and process safety. The
synthesis avoids the unpredictable Skraup reaction on nitro-anilines by utilizing a highly
regioselective nitration of 5-chloroquinoline, followed by a nucleophilic aromatic substitution (

) and controlled oxidation/reduction sequence.

Retrosynthetic Analysis & Strategy

The design of this route addresses the challenge of introducing a sulfonyl group specifically at
the C5 position of the quinoline ring while maintaining an amine at C8. Direct sulfonation of 8-
aminoquinoline is often plagued by N-sulfonation side reactions and poor regioselectivity.
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Strategic Logic:

e Regiocontrol: Starting with 5-chloroquinoline blocks the C5 position, forcing nitration to the
C8 position with high selectivity.

» Activation: The resulting 8-nitro group activates the C5-chloro substituent towards
nucleophilic attack (

) by thiolate, enabling the introduction of the sulfur moiety.

o Late-Stage Reduction: The nitro group is maintained as a masked amine throughout the
oxidative steps (sulfide

sulfone) to prevent N-oxidation.

Synthetic Pathway Visualization
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Caption: Step-wise synthetic pathway from 5-chloroquinoline to the target sulfone-amine.

Detailed Experimental Protocol
Step 1: Regioselective Nitration

Objective: Synthesis of 5-chloro-8-nitroquinoline. Rationale: Electrophilic aromatic substitution
on quinoline occurs at C5 and C8. With C5 blocked by chlorine, the C8 position becomes the

primary site for nitration.
e Reagents: 5-Chloroquinoline (10.0 g, 61.1 mmol), Conc.

(30 mL), Fuming

(1.5 eq).
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e Procedure:

[¢]

Dissolve 5-chloroquinoline in concentrated sulfuric acid at 0°C in a round-bottom flask
equipped with a drying tube.

Add fuming nitric acid dropwise over 30 minutes, maintaining the internal temperature
below 5°C.

Allow the mixture to warm to room temperature and stir for 2 hours. Monitor by TLC
(EtOAc/Hexane 3:7).

Quench: Pour the reaction mixture slowly onto 300 g of crushed ice/water with vigorous
stirring. The product will precipitate as a yellow solid.

Neutralize carefully with saturated

or
to pH 8.

Filter the solid, wash copiously with water, and recrystallize from ethanol.

o Expected Yield: 85-90%

¢ Data: Yellow needles.

NMR shows characteristic downfield shift of H-7 due to the nitro group.

Step 2: Nucleophilic Aromatic Substitution ()

Objective: Synthesis of 5-(methylthio)-8-nitroquinoline. Rationale: The 8-nitro group (and the

quinoline nitrogen) activates the C5-chloro position for nucleophilic displacement. Sodium

thiomethoxide is a potent nucleophile for this transformation.

e Reagents: 5-Chloro-8-nitroquinoline (5.0 g, 24.0 mmol), Sodium thiomethoxide (NaSMe, 1.2
eq), DMF (dry, 25 mL).

e Procedure:
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o Dissolve 5-chloro-8-nitroquinoline in anhydrous DMF under nitrogen atmosphere.
o Add solid NaSMe portion-wise at room temperature. (Caution: Stench).
o Heat the reaction to 60°C for 4 hours. The solution typically turns a deep orange/red.

o Work-up: Cool to RT and pour into 150 mL of ice water. The product should precipitate.[1]
[2]

o Filter the solid.[1][3] If no precipitate forms, extract with EtOAc (3 x 50 mL), wash with
brine, and dry over

 Critical Note: Ensure complete consumption of starting material to avoid inseparable
mixtures in the next step.

o Expected Yield: 75-80%

Step 3: Oxidation to Sulfone

Objective: Synthesis of 5-methanesulfonyl-8-nitroquinoline. Rationale: mMCPBA is used to
oxidize the sulfide to the sulfone. The nitro group is resistant to these conditions, preventing

side reactions.

e Reagents: 5-(Methylthio)-8-nitroquinoline (4.0 g, 18.2 mmol), mCPBA (77% max, 2.5 eq),
DCM (100 mL).

e Procedure:

Dissolve the sulfide in DCM and cool to 0°C.

[¢]

[e]

Add mCPBA portion-wise.

o

Stir at 0°C for 1 hour, then warm to RT and stir overnight.

[¢]

Work-up: Quench with saturated
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(to reduce excess peroxide) followed by saturated
(to remove m-chlorobenzoic acid).

o Separate the organic layer, dry over

, and concentrate.

o Purify by column chromatography (Silica, EtOAc/Hexane gradient) if necessary, though
trituration with ether often suffices.

o Expected Yield: 80-85%

Step 4: Nitro Reduction

Objective: Synthesis of 5-methanesulfonylquinolin-8-amine (Target). Rationale: Iron/Acetic
acid reduction is mild and chemoselective, avoiding reduction of the sulfone or the quinoline
ring (which can occur with catalytic hydrogenation).

» Reagents: 5-Methanesulfonyl-8-nitroquinoline (2.0 g, 7.9 mmol), Iron powder (5 eq), Glacial
Acetic Acid (20 mL), Ethanol (20 mL).

e Procedure:

[e]

Suspend the nitro compound and iron powder in the ACOH/EtOH mixture.

o Heat to reflux for 2 hours. The yellow nitro compound will convert to a potentially
fluorescent amine species.

o Work-up: Cool and filter through a Celite pad to remove iron residues. Wash the pad with
EtOAc.

o Concentrate the filtrate. Redissolve the residue in EtOAc and wash with saturated

to remove residual acid.

o Dry over

and concentrate.
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o Final Purification: Recrystallize from Ethanol/Water or purify via flash chromatography
(DCM/MeOH 95:5).

o Expected Yield: 70-75%

Characterization & Data Summary

Parameter Specification | Expected Value

Appearance Pale yellow to tan solid

Molecular Formula

Molecular Weight 222.26 g/mol

MS (ESI+) [M+H]+ = 223.1

8.9 (dd, 1H, H-2), 8.5 (dd, 1H, H-4), 7.9 (d, 1H,
H-6), 7.6 (dd, 1H, H-3), 7.0 (d, 1H, H-7), 6.5 (br
s, 2H, NH2), 3.2 (s, 3H, SO2Me).[4]

1H NMR (DMSO-d6)

TLC (
~0.4 (DCM/MeOH 95:5)

Key Spectroscopic Features:

e H-6 vs H-7: The coupling constant between H-6 and H-7 (ortho) will be ~8 Hz. H-6 (adjacent
to sulfone) will be significantly deshielded compared to H-7 (adjacent to amine).

e Amine: Broad singlet exchangeable with

Safety & Troubleshooting
Hazard Analysis

» Fuming Nitric Acid: Extremely corrosive and strong oxidizer. Use a face shield and heavy
neoprene gloves.
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o Sodium Thiomethoxide: Releases toxic methanethiol gas upon contact with acid or moisture.
Use only in a well-ventilated fume hood. Bleach trap recommended for waste.

o« mCPBA: Shock sensitive in pure form; potentially explosive if concentrated to dryness. Store
in a refrigerator.

Troubleshooting Guide

e Incomplete Oxidation: If the sulfoxide (intermediate) persists, add another 0.5 eq of mMCPBA
and reflux gently.

e Poor Solubility: The sulfone intermediate can be poorly soluble. Use THF or warm EtOAc for
extractions.

 [ron Residues: If the final product is colored reddish-brown, it contains iron salts. Pass
through a short plug of silica or wash with EDTA solution.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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